Cas no 25139-83-7 ((3S)-butane-1,3-diamine)
(3S)-butane-1,3-diamine Chemical and Physical Properties
Names and Identifiers
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- 1,3-Butanediamine,(3S)-
- (2S,3S)-(+)-2,3-BUTANEDIAMINE
- (2S,3S)-butane-2,3-diamine
- (2S,3S)-(-)-2,3-BUTANEDIAMINE
- 1,3-Butanediamine, (S)-(+)- (8CI)
- 1,3-Butanediamine,(S)- (9CI)
- AC1ODVGD
- AG-E-76132
- CTK4F5060
- d-1,3-Butanediamine
- (3S)-butane-1,3-diamine
- 982SQ392CR
- 1,3-Butanediamine, (S)-(+)-
- (S)-Butane-1,3-diamine
- starbld0025042
- J63.442E
- 1,3-Butanediamine, (S)-
- Q27272079
- 1,3-Butanediamine, (3S)-
- UNII-982SQ392CR
- 25139-83-7
- EN300-2966790
- AKOS006363025
- (S)-1,3-butanediamine
-
- MDL: MFCD19211764
- Inchi: 1S/C4H12N2/c1-4(6)2-3-5/h4H,2-3,5-6H2,1H3/t4-/m0/s1
- InChI Key: RGTXVXDNHPWPHH-BYPYZUCNSA-N
- SMILES: N[C@@H](C)CCN
Computed Properties
- Exact Mass: 90.11582
- Monoisotopic Mass: 90.115698
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 30.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.3
- XLogP3: -0.9
Experimental Properties
- Boiling Point: 124.5°Cat760mmHg
- Flash Point: 20.1°C
- PSA: 55.28
(3S)-butane-1,3-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2966790-1.0g |
(3S)-butane-1,3-diamine |
25139-83-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-2966790-0.05g |
(3S)-butane-1,3-diamine |
25139-83-7 | 0.05g |
$587.0 | 2023-09-06 | ||
| Enamine | EN300-2966790-0.1g |
(3S)-butane-1,3-diamine |
25139-83-7 | 0.1g |
$615.0 | 2023-09-06 | ||
| Enamine | EN300-2966790-0.25g |
(3S)-butane-1,3-diamine |
25139-83-7 | 0.25g |
$642.0 | 2023-09-06 | ||
| Enamine | EN300-2966790-0.5g |
(3S)-butane-1,3-diamine |
25139-83-7 | 0.5g |
$671.0 | 2023-09-06 | ||
| Enamine | EN300-2966790-1g |
(3S)-butane-1,3-diamine |
25139-83-7 | 1g |
$699.0 | 2023-09-06 | ||
| Enamine | EN300-2966790-2.5g |
(3S)-butane-1,3-diamine |
25139-83-7 | 2.5g |
$1370.0 | 2023-09-06 | ||
| Enamine | EN300-2966790-5g |
(3S)-butane-1,3-diamine |
25139-83-7 | 5g |
$2028.0 | 2023-09-06 | ||
| Enamine | EN300-2966790-10g |
(3S)-butane-1,3-diamine |
25139-83-7 | 10g |
$3007.0 | 2023-09-06 |
(3S)-butane-1,3-diamine Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on (3S)-butane-1,3-diamine
Introduction to (3S)-butane-1,3-diamine (CAS No. 25139-83-7)
(3S)-butane-1,3-diamine, identified by the Chemical Abstracts Service Number (CAS No.) 25139-83-7, is a chiral diamine derivative with significant applications in pharmaceutical and chemical synthesis. This compound, characterized by its specific stereochemical configuration, has garnered attention in recent years due to its utility as a building block in the development of novel therapeutic agents and advanced materials. The unique structural and electronic properties of (3S)-butane-1,3-diamine make it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures.
The stereochemistry of (3S)-butane-1,3-diamine plays a crucial role in determining its reactivity and biological activity. The presence of the (S) configuration at the third carbon atom imparts distinct electronic and steric properties, influencing its interactions with biological targets. This feature has been exploited in the design of enantioselective catalysts and chiral ligands, which are essential for asymmetric synthesis—a cornerstone of modern drug development. Recent studies have highlighted the compound's potential in facilitating highly enantioselective transformations, thereby enabling the efficient production of pharmacologically active molecules with high purity and minimal racemization.
In the realm of pharmaceutical research, (3S)-butane-1,3-diamine has been investigated for its role in the synthesis of bioactive peptides and small-molecule drugs. Its bifunctional nature allows for the facile introduction of diverse substituents, making it a versatile precursor in medicinal chemistry. For instance, derivatives of (3S)-butane-1,3-diamine have been explored as precursors to non-peptide inhibitors targeting various enzyme systems. These inhibitors hold promise in treating a range of diseases, including metabolic disorders and inflammatory conditions. The ability to fine-tune the structure of these derivatives through (3S)-butane-1,3-diamine chemistry has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.
Moreover, the applications of (3S)-butane-1,3-diamine extend beyond pharmaceuticals into materials science. Its chiral framework serves as a template for designing liquid crystals and polymers with tailored optical properties. These materials are finding use in advanced display technologies and sensors, where precise control over molecular orientation is critical. The compound's stability under various conditions further enhances its appeal for industrial applications. Researchers have demonstrated that (3S)-butane-1,3-diamine can be incorporated into polymer backbones to create materials with enhanced mechanical strength and thermal stability.
The synthesis of (3S)-butane-1,3-diamine itself is an area of active investigation. Recent advances in catalytic methods have enabled more efficient and sustainable routes to this compound. For example, asymmetric hydrogenation techniques have been employed to achieve high yields of the (S)-enantiomer with minimal byproducts. Such methodologies align with the growing emphasis on green chemistry principles, reducing waste and energy consumption in synthetic processes. Additionally, biocatalytic approaches using engineered enzymes have shown promise in producing enantiomerically pure forms of (3S)-butane-1,3-diamine, further streamlining its availability for research and industrial purposes.
From a biological perspective, the diamine functionality of (3S)-butane-1,3-diamine makes it a potential precursor for nitrogen-containing heterocycles, which are prevalent in many bioactive natural products and synthetic drugs. Researchers have leveraged this property to develop novel scaffolds with enhanced binding affinity to biological targets. For instance, derivatives modified at strategic positions on the diamine backbone have been shown to modulate enzyme activity through allosteric mechanisms. This underscores the importance of (3S)-butane-1,3-diamine as a key intermediate in constructing molecules that interact selectively with cellular machinery.
The future prospects for (3S)-butane-1,3-diamine are promising, driven by ongoing research into its applications across multiple disciplines. As synthetic methodologies continue to evolve, new derivatives and functionalized versions of this compound are expected to emerge, expanding its utility in drug discovery and material science. Collaborative efforts between chemists and biologists will likely uncover novel ways to harness its stereochemical diversity for therapeutic purposes. Meanwhile,in materials science,the integration of (3S)-butane-1,3-diamine into advanced polymers may lead to innovations in smart materials capable of responding to environmental stimuli.
In conclusion,(3S)-butane-1,3-diamine (CAS No. 25139-83-7) represents a versatile and indispensable compound with far-reaching implications in pharmaceuticals、materials science,and beyond。 Its unique structural features,combined with recent advances in synthetic chemistry,position it as a cornerstone for innovation across multiple scientific domains。 As research progresses,the full potential of this chiral diamine is expected to be realized,leading to groundbreaking developments that benefit society at large.
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